1-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)piperazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(10,11-Dihydro-5H-dibenzoa,dannulen-5-yl)piperazine hydrochloride is a chemical compound with a complex structure that includes a dibenzoannulene core and a piperazine moiety
Vorbereitungsmethoden
The synthesis of 1-(10,11-Dihydro-5H-dibenzoa,dannulen-5-yl)piperazine hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of the dibenzoannulene core, which can be achieved through a formal [5 + 2] annulation reaction of ortho-aryl alkynyl benzyl alcohols with arenes . This reaction is mediated by trifluoromethanesulfonic anhydride (Tf2O) and involves an intermolecular Friedel–Crafts-type alkylation followed by an intramolecular 7-endo-dig cyclization . The resulting dibenzoannulene intermediate is then reacted with piperazine under appropriate conditions to form the final product.
Analyse Chemischer Reaktionen
1-(10,11-Dihydro-5H-dibenzoa,dannulen-5-yl)piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine moiety, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(10,11-Dihydro-5H-dibenzoa,dannulen-5-yl)piperazine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with biological targets such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(10,11-Dihydro-5H-dibenzoa,dannulen-5-yl)piperazine hydrochloride involves its interaction with molecular targets such as receptors or enzymes. The dibenzoannulene core and piperazine moiety can interact with specific binding sites, leading to modulation of biological pathways. For example, it may act as an antagonist or agonist at certain receptors, influencing cellular signaling and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(10,11-Dihydro-5H-dibenzoa,dannulen-5-yl)piperazine hydrochloride include:
- 10,11-Dihydro-5H-dibenzo a,dannulen-5-one : This compound shares the dibenzoannulene core but lacks the piperazine moiety .
- 5-Hydroxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol : Another related compound with a hydroxyl group instead of the piperazine moiety .
The uniqueness of 1-(10,11-Dihydro-5H-dibenzoa,dannulen-5-yl)piperazine hydrochloride lies in its combination of the dibenzoannulene core and piperazine moiety, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C19H23ClN2 |
---|---|
Molekulargewicht |
314.9 g/mol |
IUPAC-Name |
1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)piperazine;hydrochloride |
InChI |
InChI=1S/C19H22N2.ClH/c1-3-7-17-15(5-1)9-10-16-6-2-4-8-18(16)19(17)21-13-11-20-12-14-21;/h1-8,19-20H,9-14H2;1H |
InChI-Schlüssel |
NORWDWQTFRRLNN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=CC=C2C(C3=CC=CC=C31)N4CCNCC4.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.